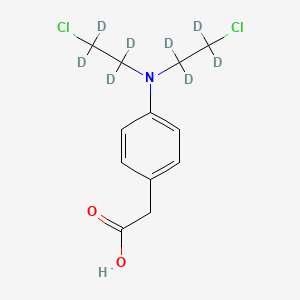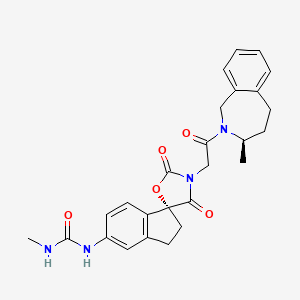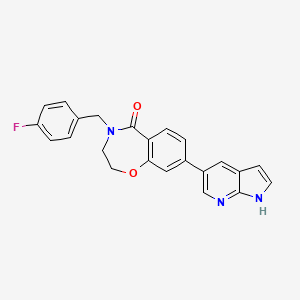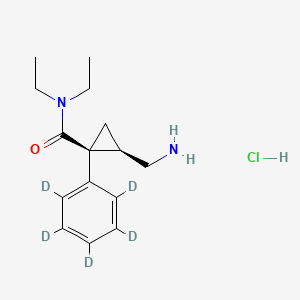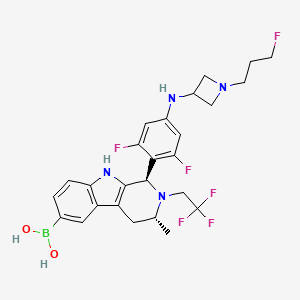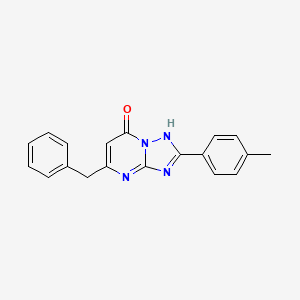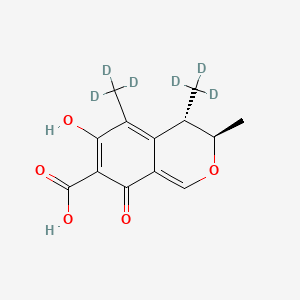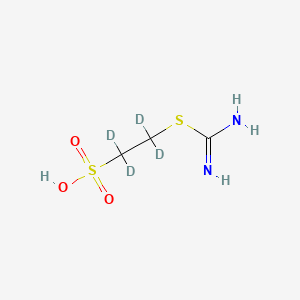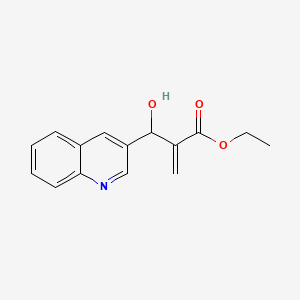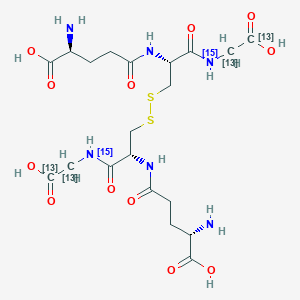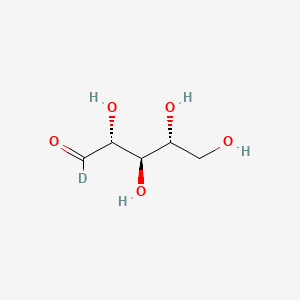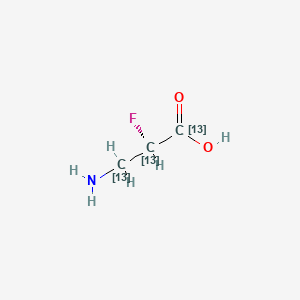
(2R)-3-amino-2-fluoro(1,2,3-13C3)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-3-amino-2-fluoro(1,2,3-13C3)propanoic acid is a fluorinated amino acid derivative. The compound is characterized by the presence of a fluorine atom and three carbon-13 isotopes, which makes it particularly useful in various scientific research applications, including studies involving isotopic labeling and fluorine chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-amino-2-fluoro(1,2,3-13C3)propanoic acid typically involves the introduction of a fluorine atom into an amino acid precursor. One common method is the fluorination of a suitable amino acid derivative using electrophilic fluorinating agents under controlled conditions. The reaction conditions often include the use of solvents like acetonitrile or dichloromethane and temperatures ranging from -20°C to room temperature.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow fluorination processes. These methods allow for better control over reaction conditions and can be optimized for higher yields and purity. The use of automated systems and advanced purification techniques like chromatography ensures the consistent production of high-quality this compound.
化学反応の分析
Types of Reactions
(2R)-3-amino-2-fluoro(1,2,3-13C3)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the fluorine atom.
Major Products
The major products formed from these reactions include various fluorinated derivatives, oxo compounds, and substituted amino acids, which can be further utilized in synthetic and medicinal chemistry.
科学的研究の応用
(2R)-3-amino-2-fluoro(1,2,3-13C3)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex fluorinated molecules.
Biology: Employed in isotopic labeling studies to trace metabolic pathways.
Medicine: Investigated for its potential in drug development, particularly in designing enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which (2R)-3-amino-2-fluoro(1,2,3-13C3)propanoic acid exerts its effects involves its interaction with biological molecules. The fluorine atom can form strong hydrogen bonds and alter the electronic properties of the molecule, affecting its binding affinity to enzymes and receptors. The isotopic labeling with carbon-13 allows for detailed studies of metabolic processes and molecular interactions using techniques like NMR spectroscopy.
類似化合物との比較
Similar Compounds
(2R)-3-amino-2-fluoropropanoic acid: Lacks the carbon-13 isotopes, making it less useful for isotopic labeling studies.
(2R)-3-amino-2-chloropropanoic acid: Contains a chlorine atom instead of fluorine, resulting in different chemical properties and reactivity.
(2R)-3-amino-2-bromopropanoic acid: Contains a bromine atom, which is larger and more reactive than fluorine.
Uniqueness
(2R)-3-amino-2-fluoro(1,2,3-13C3)propanoic acid is unique due to its combination of fluorine and carbon-13 isotopes, which provides distinct advantages in both chemical reactivity and analytical applications. The presence of fluorine enhances the compound’s stability and bioavailability, while the carbon-13 isotopes enable precise tracking in metabolic studies.
特性
分子式 |
C3H6FNO2 |
|---|---|
分子量 |
110.062 g/mol |
IUPAC名 |
(2R)-3-amino-2-fluoro(1,2,3-13C3)propanoic acid |
InChI |
InChI=1S/C3H6FNO2/c4-2(1-5)3(6)7/h2H,1,5H2,(H,6,7)/t2-/m1/s1/i1+1,2+1,3+1 |
InChIキー |
OJQNRNQELNLWHH-FMYLKJIZSA-N |
異性体SMILES |
[13CH2]([13C@H]([13C](=O)O)F)N |
正規SMILES |
C(C(C(=O)O)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



